trans-Piperitol trans-Piperitol trans-(-)-p-Menth-1-en-3-ol is a natural product found in Magnolia officinalis, Artemisia annua, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 16721-39-4
VCID: VC21023592
InChI: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1
SMILES: CC1=CC(C(CC1)C(C)C)O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

trans-Piperitol

CAS No.: 16721-39-4

Cat. No.: VC21023592

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

trans-Piperitol - 16721-39-4

Specification

CAS No. 16721-39-4
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1
Standard InChI Key HPOHAUWWDDPHRS-VHSXEESVSA-N
Isomeric SMILES CC1=C[C@H]([C@@H](CC1)C(C)C)O
SMILES CC1=CC(C(CC1)C(C)C)O
Canonical SMILES CC1=CC(C(CC1)C(C)C)O

Introduction

Chemical Properties of trans-Piperitol

Physical and Chemical Characteristics

trans-Piperitol possesses several distinctive physical and chemical properties that contribute to its biological activities and industrial applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of trans-Piperitol

PropertyValueReference
Chemical formulaC₁₀H₁₈O
Molecular weight154.25 g/mol
Boiling point66-70 °C @ 0.5 Torr
Density0.9217 g/cm³ @ 25 °C
CAS Registry Number16721-39-4
IUPAC Name(1R,6R)-3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-ol

Structure and Reactivity

The molecular structure of trans-Piperitol features a cyclohexene ring with three key substituents: a methyl group at position 3, an isopropyl group at position 6, and a hydroxyl group at position 1 . The reactivity of trans-Piperitol is primarily governed by these functional groups. The hydroxyl group can undergo esterification reactions, as evidenced by the existence of trans-piperitol acetate . The carbon-carbon double bond in the cyclohexene ring can participate in addition reactions, including hydrogenation and epoxidation, which can be utilized in synthetic transformations to other valuable compounds.

Biological Activities of trans-Piperitol

Antimicrobial Properties

One of the most significant biological activities of trans-Piperitol is its antimicrobial properties, particularly against Gram-negative bacteria. Research has demonstrated that trans-Piperitol exhibits potent antibacterial activity against several pathogens, with variable effectiveness depending on the bacterial species .

In a study analyzing the antimicrobial properties of Peucedanum dhana essential oil and its major components, trans-Piperitol showed remarkable efficacy against various pathogens. The inhibition zone diameters against tested pathogens ranged from 13.30 to 26.56 mm at a concentration of 1000 µg/mL, significantly outperforming β-pinene, another major component of the essential oil .

Flow cytometry analysis using propidium iodide (PI) and SYTO9 revealed that trans-Piperitol caused significant cell membrane alteration and depolarization in Escherichia coli, Pseudomonas aeruginosa, and Enterobacter aerogenes after 24 hours of exposure . The antimicrobial efficacy of trans-Piperitol against these pathogens is summarized in Table 2.

Table 2: Antimicrobial Activity of trans-Piperitol Against Various Pathogens

PathogenInhibition Zone Diameter (mm) at 1000 µg/mL% Cell Death After 24h ExposureReference
Escherichia coli13.30-26.5625.54%
Pseudomonas aeruginosa13.30-26.5624.77%
Enterobacter aerogenes13.30-26.5676.25%

Antioxidant Properties

trans-Piperitol also exhibits antioxidant properties, albeit at higher concentrations compared to established antioxidants like Trolox. The IC₅₀ values (concentration required to inhibit 50% of free radicals) for trans-Piperitol were measured using both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Table 3: Antioxidant Activity of trans-Piperitol Compared to Other Compounds

CompoundIC₅₀ Value (mg/mL) - DPPH AssayIC₅₀ Value (mg/mL) - ABTS AssayReference
trans-Piperitol14.76 ± 0.1514.98 ± 0.24
β-pinene15.45 ± 0.2515.56 ± 0.61
P. dhana essential oil9.13 ± 0.119.36 ± 0.21
Trolox (positive control)0.66 ± 0.040.78 ± 0.04

Occurrence and Distribution in Nature

Plant Sources

trans-Piperitol has been identified in several plant species, with varying concentrations depending on geographical location, growth conditions, and extraction methods. The compound appears to be particularly abundant in plants from the Apiaceae and Lamiaceae families .

Composition in Essential Oils

In Peucedanum dhana A. Ham essential oil, trans-Piperitol constitutes a remarkably high percentage (51.23%) of the total oil composition, making this plant a particularly rich source of the compound . The composition of Peucedanum dhana essential oil and the relative abundance of trans-Piperitol compared to other components are presented in Table 4.

Table 4: Composition of Peucedanum dhana A. Ham Essential Oil

CompoundPercentage (%)Reference
trans-Piperitol51.23%
β-pinene11.72%
o-cymene11.12%
γ-terpinene9.21%
limonene4.91%
Other compounds11.81%

Structural Relationships and Derivatives

Related Compounds

Several compounds are structurally or functionally similar to trans-Piperitol. These related compounds often share similar biological properties but may exhibit different potencies or specific activities due to variations in their chemical structures.

Table 5: Related Compounds Structurally Similar to trans-Piperitol

CompoundStructure TypeKey CharacteristicsReference
PiperitoneMonoterpene KetonePrecursor to trans-piperitol; different biological activities
IsopiperitenolMonoterpene AlcoholCan be converted to menthol; similar aroma characteristics
MentholMonoterpene AlcoholCooling sensation; derived through hydrogenation
CarvoneMonoterpene KetoneFound in caraway and spearmint; shares some aromatic properties

Derivatives and Transformations

trans-Piperitol can undergo various chemical transformations to produce derivatives with potentially enhanced or modified properties. One known derivative is trans-piperitol acetate, formed through the esterification of the hydroxyl group with acetic acid . These derivatives may exhibit different physical properties, biological activities, or sensory characteristics compared to the parent compound.

Synthesis and Production Methods

Extraction from Natural Sources

The primary method for obtaining trans-Piperitol is through extraction from plant essential oils, particularly from species known to contain high concentrations of this compound, such as Peucedanum dhana. The essential oil is typically extracted using steam distillation or hydrodistillation, followed by fractionation to isolate trans-Piperitol .

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